4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
The compound 4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked via an ethyl chain to a 1H-indole core. The indole’s 3-position is substituted with a sulfanyl group connected to a 4-methylbenzyl moiety. This structure combines hydrophobic (4-methylphenyl), electron-withdrawing (4-fluoro), and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-18-6-8-19(9-7-18)17-30-24-16-28(23-5-3-2-4-22(23)24)15-14-27-25(29)20-10-12-21(26)13-11-20/h2-13,16H,14-15,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCYHDSBUVUYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include anhydrous aluminum chloride, thionyl chloride, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical structural differences between the target compound and its analogs:
Analysis of Substituent Effects
Electronic and Steric Considerations
- Target vs. In contrast, the 3-fluorobenzyl group in C064-0168 introduces electron-withdrawing effects, which may alter binding affinity or metabolic stability . Steric hindrance is minimized in the target’s para-substituted benzyl group compared to the meta-fluoro substituent in C064-0166.
Halogenation Effects (2,4-Dichloro Analog) :
- Side-Chain Functionalization (Cyclopentylamino Analog): The cyclopentylamino-oxoethyl side chain introduces hydrogen-bonding capacity absent in the target. This modification might improve target selectivity but reduce oral bioavailability due to increased polarity .
Structure-Activity Relationship (SAR) Insights
- Indole 3-Substituent: The [(4-methylphenyl)methyl]sulfanyl group optimizes hydrophobic interactions in the target, whereas halogenated or polar side chains (e.g., cyclopentylamino) may shift activity toward different targets.
- Benzamide Halogenation: Fluorine (target) vs.
Biological Activity
4-Fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₂₁H₂₃F N₂S
- Molecular Weight : 357.49 g/mol
The presence of the fluorine atom and the sulfanyl group is hypothesized to enhance its biological activity by influencing electronic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, particularly in cancer treatment. The following sections detail specific findings related to this compound.
Anticancer Activity
Recent studies have demonstrated that compounds with structural similarities to this compound possess significant antiproliferative effects against various cancer cell lines.
These values indicate that the compound can effectively inhibit cell proliferation, suggesting its potential as a lead compound for further development.
The mechanism of action for this compound appears to involve several pathways:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : Studies indicate that this compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, contributing to its anticancer activity.
- Cell Cycle Arrest : Research suggests that it may induce G2/M phase arrest, preventing cancer cells from dividing and proliferating.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on HepG2 Cells : A study reported an IC50 value of 1.30 µM for a structurally similar compound, indicating strong antiproliferative effects against liver cancer cells. The mechanism involved HDAC inhibition and apoptosis induction .
- Combination Therapy : Another study explored the combination of this compound with other chemotherapeutics, showing enhanced anticancer effects when used alongside taxol and camptothecin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
